- Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives, Nature Catalysis, 2022, 5(1), 20-29
Cas no 93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine)
93919-56-3 structure
Product Name:1-[4-(trifluoromethoxy)phenyl]methanamine
CAS番号:93919-56-3
MF:C8H8F3NO
メガワット:191.15043258667
MDL:MFCD00061237
CID:61659
PubChem ID:571846
Update Time:2024-10-25
1-[4-(trifluoromethoxy)phenyl]methanamine 化学的及び物理的性質
名前と識別子
-
- (4-(Trifluoromethoxy)phenyl)methanamine
- 4-(Trifluoromethoxy)benzylamine
- [4-(trifluoromethoxy)phenyl]methanamine
- 1-[4-(Trifluoromethoxy)phenyl]methanamine
- p-(Trifluoromethoxy)benzylamine
- ((4-(Trifluoromethoxy)phenyl)methyl)amine
- Benzenemethanamine, 4-(trifluoromethoxy)-
- 4-trifluoromethoxybenzylamine
- 4-(trifluoromethoxy)benzyl amine
- p-trifluoromethoxybenzylamine
- DBGROTRFYBSUTR-UHFFFAOYSA-N
- [4-(trifluoromethoxy)phenyl]methylamine
- p-trifluoromethoxybenzyl amine
- Pu
- 4-(Trifluoromethoxy)benzenemethanamine (ACI)
- 4-(Trifluoromethoxy)benzylamine,98%
- (4-trifluoromethoxyphenyl)methanamine
- DB-057449
- EN300-25596
- SY016916
- J-513899
- 93919-56-3
- 4-trifluoromethoxy-benzyl amine
- AKOS000264340
- Z212046238
- 4trifluoromethoxy-benzylamine
- MFCD00061237
- QKEQESHKCJUQDA-UHFFFAOYSA-N
- [4-(Trifluoromethoxy)phenyl]methanamine #
- CS-W013220
- NS00064264
- 4-(trifluoromethoxy)-benzylamine
- BDBM626121
- Q27452013
- P-(TRIFLUOROMETHOXY)BENZYL AMINE
- 1FD
- CK1122
- 4-trifluormethoxy-benzylamine
- CHEMBL216733
- EINECS 300-040-1
- F2145-0705
- 4-trifluoromethoxy-benzylamine
- [4-(trifluoromethoxy)benzyl]amine
- 4-(trifluormethoxy)-benzylamine
- 4-trifluoromethoxy benzylamine
- STK503677
- 4-(Trifluoromethoxy)benzylamine, 95%
- ALBB-006030
- FS-1027
- DTXSID20239895
- AC-2348
- SCHEMBL106741
- 4-trifluoromethoxybenzyl amine
- 1-[4-(trifluoromethoxy)phenyl]methanamine
-
- MDL: MFCD00061237
- インチ: 1S/C8H8F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2
- InChIKey: DBGROTRFYBSUTR-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(CN)=CC=1)(F)F
- BRN: 8200624
計算された属性
- せいみつぶんしりょう: 191.05600
- どういたいしつりょう: 191.056
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 35.2
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.252 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 57-60 °C/10 mmHg(lit.)
- フラッシュポイント: 華氏温度:172.4°f
摂氏度:78°c - 屈折率: n20/D 1.452(lit.)
- PSA: 35.25000
- LogP: 2.74420
- かんど: Air Sensitive
- ようかいせい: 未確定
1-[4-(trifluoromethoxy)phenyl]methanamine セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN2735
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- リスク用語:R36/37/38
- 包装等級:III
- セキュリティ用語:8
- 危険レベル:8
- 包装グループ:III
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
1-[4-(trifluoromethoxy)phenyl]methanamine 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1-[4-(trifluoromethoxy)phenyl]methanamine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001408-5g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 98% | 5g |
£10.00 | 2022-03-29 | |
| Fluorochem | 001408-25g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 98% | 25g |
£12.00 | 2022-03-29 | |
| Fluorochem | 001408-100g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 98% | 100g |
£42.00 | 2022-03-29 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130135-1g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 1g |
¥46.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130135-25g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 25g |
¥396.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130135-5g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 5g |
¥88.90 | 2023-08-31 | |
| Alichem | A012000087-250mg |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 97% | 250mg |
$489.60 | 2023-08-31 | |
| Alichem | A012000087-500mg |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 97% | 500mg |
$823.15 | 2023-08-31 | |
| Alichem | A012000087-1g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 97% | 1g |
$1445.30 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021557-1g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 1g |
¥27 | 2024-05-20 |
1-[4-(trifluoromethoxy)phenyl]methanamine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen , Ammonia Catalysts: Iron oxide (Fe2O3) , Iron Solvents: Isopropanol ; 24 h, 50 bar, 120 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: tert-Butanol ; 24 h, 25 - 27 bar, 120 °C
リファレンス
- Reusable Nickel Nanoparticles-Catalyzed Reductive Amination for Selective Synthesis of Primary Amines, Angewandte Chemie, 2019, 58(15), 5064-5068
合成方法 3
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 15 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 15 min, rt
リファレンス
- Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 16 h, 30 bar, 90 °C
リファレンス
- Cobalt-Catalyzed Hydrogenative Transformation of Nitriles, ACS Catalysis, 2021, 11(22), 13761-13767
合成方法 5
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Trimethyl orthoformate ; 2 h, 25 °C
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 65 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 25 °C
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 65 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 25 °C
リファレンス
- New Efficient Substrates for Semicarbazide-Sensitive Amine Oxidase/VAP-1 Enzyme: Analysis by SARs and Computational Docking, Journal of Medicinal Chemistry, 2006, 49(21), 6197-6208
合成方法 6
はんのうじょうけん
リファレンス
- A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724
合成方法 7
はんのうじょうけん
リファレンス
- Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity, European Journal of Medicinal Chemistry, 2017, 125, 41-48
合成方法 8
はんのうじょうけん
リファレンス
- Thiadiazines and their preparation and use as insecticidal and acaricidal agents, European Patent Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , trans-4-Phenyl-3-buten-2-one Catalysts: 2396595-28-9 Solvents: Toluene , Water ; 4 h, 90 °C
1.2 Reagents: Acetic acid ; 5 h, 90 °C; 90 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; > 1 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; pH 11, rt
1.2 Reagents: Acetic acid ; 5 h, 90 °C; 90 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; > 1 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; pH 11, rt
リファレンス
- Platinum-(phosphinito-phosphinous acid) complexes as bi-talented catalysts for oxidative fragmentation of piperidinols: an entry to primary amines, RSC Advances, 2019, 9(65), 37825-37829
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt salophen complex Solvents: Tetrahydrofuran , Water ; 40 bar; 5 - 7 bar; 45 bar; 135 °C; 24 h, 120 °C
リファレンス
- Ultra-small cobalt nanoparticles from molecularly-defined Co-salen complexes for catalytic synthesis of amines, Chemical Science, 2020, 11(11), 2973-2981
合成方法 11
はんのうじょうけん
1.1 Reagents: Hydrogen , Ammonia Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: 2,2,2-Trifluoroethanol ; 16 h, 40 bar, 120 °C
リファレンス
- Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesis, Science (Washington, 2022, 376(6600), 1433-1441
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Methanol ; 18 h, 35 bar, 60 °C
リファレンス
- Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to amines, Chemical Science, 2022, 13(36), 10914-10922
合成方法 13
はんのうじょうけん
1.1 Reagents: Hydrogen , Ammonia Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: 2-Methyl-2-butanol ; 5 - 7 bar; 40 bar; 30 h, 130 °C
リファレンス
- Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines, Nature Communications, 2018, 9(1), 1-12
合成方法 14
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 15 min, rt; rt → 0 °C
1.2 Reagents: Zinc ; 0 °C; 1 h, 80 - 90 °C
1.2 Reagents: Zinc ; 0 °C; 1 h, 80 - 90 °C
リファレンス
- Effect of novel triazole-amino acid hybrids on growth and virulence of Candida species: in vitro and in vivo studies, Organic & Biomolecular Chemistry, 2016, 14(45), 10599-10619
合成方法 15
はんのうじょうけん
1.1 Catalysts: Triphos , Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: 2,2,2-Trifluoroethanol ; 15 min, rt
1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C
1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C
リファレンス
- Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary amines, Nature Communications, 2019, 10(1), 1-9
1-[4-(trifluoromethoxy)phenyl]methanamine Raw materials
- 4-(Trifluoromethoxy)benzaldehyde
- 4-(Trifluoromethoxy)benzonitrile
- 4-(Trifluoromethoxy)benzaldoxime
- 2,2,6,6-Tetramethyl-1-[[4-(trifluoromethoxy)phenyl]methyl]-4-piperidinol
1-[4-(trifluoromethoxy)phenyl]methanamine Preparation Products
1-[4-(trifluoromethoxy)phenyl]methanamine 関連文献
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine) 関連製品
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